N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine typically involves the reaction of 1,3-diaminopropane with ethyl iodide and propyl iodide under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors . This method allows for better control over reaction conditions and improves the yield and purity of the final product . The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: The major products include N-ethyl-N3,N3-dipropyl-1,3-propanediamine oxide.
Reduction: The major products include N-ethyl-N3,N3-dipropyl-1,3-propanediamine hydride.
Substitution: The major products depend on the substituent introduced, such as N-ethyl-N3,N3-dipropyl-1,3-propanediamine derivatives.
Scientific Research Applications
N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target . The pathways involved in its mechanism of action include binding to active sites, altering enzyme conformation, and modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1,3-propanediamine: A similar compound with two methyl groups instead of ethyl and propyl groups.
N,N-Diethyl-1,3-propanediamine: Another similar compound with two ethyl groups instead of ethyl and propyl groups.
Uniqueness
N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties . This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N-ethyl-N',N'-dipropylpropane-1,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N2/c1-4-9-13(10-5-2)11-7-8-12-6-3/h12H,4-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXXYUZVXHQVKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCCNCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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